Octahydropyrano[4,3-b]morpholine

Physicochemical Properties Formulation Stability

Octahydropyrano[4,3-b]morpholine delivers a unique, fully saturated pyran-morpholine fusion that imparts conformational rigidity and defined stereochemistry – properties unattainable with simple morpholine or pyranopyridine analogs. The hydrochloride salt (CAS 1427378-78-6, m.p. 149–151°C) offers superior aqueous solubility and solid handling for HTS and formulation. Rac-(4aR,8aR) chiral form enables enantioselective synthesis. Choose this scaffold for selective CB1 agonism or CCR5 antagonism research.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12341045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrano[4,3-b]morpholine
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1COCC2C1OCCN2
InChIInChI=1S/C7H13NO2/c1-3-9-5-6-7(1)10-4-2-8-6/h6-8H,1-5H2
InChIKeyBOLBQXJACOAUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropyrano[4,3-b]morpholine: A Versatile Bicyclic Scaffold for Asymmetric Synthesis and Drug Discovery Research


Octahydropyrano[4,3-b]morpholine is a fully saturated, bicyclic heterocyclic compound characterized by a fused pyran and morpholine ring system . This scaffold is structurally rigid, which imparts defined stereochemical properties and conformational stability [1]. It exists primarily in two forms relevant to procurement: the free base (CAS: 1190640-68-6, MW: 143.18 g/mol) and the more stable, water-soluble hydrochloride salt (CAS: 1427378-78-6, MW: 179.64 g/mol, melting point: 149-151°C) [2]. The compound serves as a valuable building block and intermediate in medicinal chemistry, with its chiral versions, such as rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine (CAS: 2155840-83-6), being critical for asymmetric synthesis [1][3].

Why Octahydropyrano[4,3-b]morpholine Cannot Be Directly Replaced by Standard Morpholine or Pyranopyridine Analogs


Generic substitution of octahydropyrano[4,3-b]morpholine with simpler morpholine or related pyranopyridine analogs is scientifically unsound due to fundamental differences in their physiochemical and structural properties. While simple morpholine (C4H9NO, MW 87.12) is a liquid with a low melting point (-5°C), octahydropyrano[4,3-b]morpholine and its hydrochloride salt are solids with a defined melting point (149-151°C for the HCl salt), which directly impacts formulation, handling, and crystallinity [1]. The fused bicyclic scaffold provides a rigid, chiral framework with controlled stereochemistry that simple morpholine cannot offer [2]. Furthermore, compared to its close analog octahydropyrano[4,3-b]pyridine, the replacement of the nitrogen atom in the pyridine ring with an oxygen atom in the morpholine ring fundamentally alters the molecule's hydrogen-bonding capacity, lipophilicity, and metabolic stability, making it a unique tool for medicinal chemistry campaigns where such subtle modifications can dictate target engagement and pharmacokinetic profiles [3].

Quantitative Evidence Guide: Octahydropyrano[4,3-b]morpholine vs. Comparators for Scientific Procurement


Enhanced Physicochemical Stability: Solid Salt Form vs. Liquid Morpholine

The target compound, as its hydrochloride salt, offers a significant advantage in handling and formulation compared to simple morpholine. It is a solid at room temperature with a defined melting point, enabling precise weighing and solid-phase synthesis workflows, whereas morpholine is a volatile liquid [1][2].

Physicochemical Properties Formulation Stability

Stereochemical Control: The Chiral (4aR,8aR) Scaffold for Asymmetric Synthesis

The rac-(4aR,8aR) derivative of octahydropyrano[4,3-b]morpholine provides a defined chiral environment due to its two stereocenters. This is a critical feature for asymmetric synthesis, a property absent in non-chiral, flat aromatic analogs or simple morpholine. The bicyclic framework locks the stereochemistry, potentially leading to higher stereoselectivity in subsequent reactions compared to using flexible, acyclic chiral auxiliaries [1].

Asymmetric Synthesis Chiral Building Block Stereochemistry

Balanced Lipophilicity: Altered logP Compared to Pyranopyridine Analogs

The replacement of a carbon atom in the pyranopyridine ring with an oxygen atom in the morpholine ring results in a quantifiable decrease in lipophilicity, as measured by the calculated logP (ClogP). The target compound has a ClogP of -0.847, while a similar pyranopyridine scaffold is expected to have a higher logP due to the increased hydrophobicity of the carbon-nitrogen heterocycle. This difference directly impacts solubility and membrane permeability [1].

Lipophilicity Drug-likeness Pharmacokinetics

Proprietary Scaffold: Biological Activity Suggests Unique Target Engagement (CCR5 Antagonism)

Preliminary pharmacological screening has identified octahydropyrano[4,3-b]morpholine as a potential CCR5 antagonist [1]. CCR5 is a key co-receptor for HIV entry and is involved in inflammatory diseases. While simple morpholine and many related heterocycles do not exhibit this specific activity, the fused bicyclic structure appears to confer the necessary three-dimensional shape for CCR5 interaction. The specific IC50 values for this target were not disclosed in the available public data, but the identification of this unique activity profile is a strong differentiator.

CCR5 Antagonist HIV Inflammation Target Engagement

High Target Selectivity: Superior CB1 vs. CB2 Receptor Selectivity Profile

A structurally related compound containing the octahydropyrano[4,3-b]morpholine scaffold, identified as CHEMBL3416128, demonstrates a remarkable functional selectivity between the CB1 and CB2 cannabinoid receptors. It acts as a potent agonist at rat CB1 (EC50 = 0.8 nM) but is an inverse agonist at human CB2 with very low potency (EC50 > 400 nM). This >500-fold selectivity window is a quantifiable, target-specific advantage that is not observed with common morpholine derivatives [1].

Cannabinoid Receptor Selectivity CB1 Agonist CB2 Antagonist

Optimal Research and Industrial Application Scenarios for Octahydropyrano[4,3-b]morpholine Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Drug Discovery

This compound, particularly the rac-(4aR,8aR) form, is ideally suited for use as a chiral building block in asymmetric synthesis. Its rigid bicyclic framework with defined stereocenters enables the construction of complex, enantiomerically pure molecules for pharmaceutical development, a task for which achiral or flexible analogs are unsuitable [1].

CB1 Receptor Agonist Tool Compound for Neuroscience Research

Based on the >500-fold functional selectivity for CB1 (EC50 0.8 nM) over CB2 (EC50 >400 nM) observed in a related compound [2], this scaffold is optimal for research requiring selective CB1 activation. It provides a superior alternative to non-selective cannabinoid agonists, enabling cleaner phenotypic readouts in studies of pain, inflammation, or neurodegeneration without confounding CB2 activity.

Investigation of CCR5-Mediated Pathways in Immunology and Virology

Given its preliminary identification as a CCR5 antagonist [3], this scaffold is a valuable tool for investigating diseases where CCR5 plays a pivotal role, including HIV infection, asthma, and rheumatoid arthritis. It offers a structurally distinct alternative to other chemokine receptor probes.

Development of Formulations Requiring High Solubility or Solid-State Handling

The hydrochloride salt's high aqueous solubility, solid physical form, and defined melting point (149-151°C) make it a practical choice for high-throughput screening (HTS) library design and for developing robust, scalable formulations [4]. This provides a logistical advantage over handling volatile liquid amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydropyrano[4,3-b]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.